molecular formula C16H20N4O B2936541 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide CAS No. 1798035-77-4

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide

Cat. No. B2936541
M. Wt: 284.363
InChI Key: WXEXFBNZXHVLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide, also known as DMXB-A, is a compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to a class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists.

Scientific Research Applications

Histone Deacetylase Inhibition

One significant application is in the design and synthesis of isotype-selective small molecule histone deacetylase (HDAC) inhibitors, which have shown potential as anticancer drugs. A related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis and showing significant antitumor activity in vivo (Zhou et al., 2008).

Antiproliferative Activity

Another research application involves the synthesis of compounds for their antiproliferative activity against various cancer cell lines. A study described the synthesis, crystal structure, and antiproliferative activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which displayed promising anticancer activity (Huang et al., 2020).

Molecular Design for Sensing Applications

Pyrimidine-phthalimide derivatives have been developed for pH-sensing applications. These compounds exhibit solid-state fluorescence and solvatochromism, which can be tuned for specific applications by adjusting the electronic effects of substituents on the pyrimidine moiety (Yan et al., 2017).

Antimicrobial and Antitubercular Activities

Compounds based on pyrimidine analogues have been synthesized for their potential antimicrobial and antitubercular activities. Such studies contribute to the development of new antibiotics and treatments for tuberculosis (Chandrashekaraiah et al., 2014).

Development of PET Ligands

In neuroimaging, pyrimidin-4-yl derivatives have been synthesized for use as positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain, contributing to the understanding of neurological diseases (Fujinaga et al., 2012).

properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-11-5-6-13(9-12(11)2)15(21)18-10-14-7-8-17-16(19-14)20(3)4/h5-9H,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEXFBNZXHVLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NC=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide

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